molecular formula C16H21Cl3O3 B13812336 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate CAS No. 69462-12-0

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B13812336
CAS No.: 69462-12-0
M. Wt: 367.7 g/mol
InChI Key: FSXCVPNYCBTUSM-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C16H21Cl3O3. It is a derivative of phenoxyacetic acid and is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts by mimicking natural plant hormones, leading to altered growth patterns in plants. The compound binds to receptor sites, triggering a cascade of biochemical reactions that result in the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester group, which imparts distinct chemical properties and biological activities compared to other phenoxyacetic acid derivatives. This uniqueness makes it valuable in various applications, particularly in agriculture and chemical research .

Properties

CAS No.

69462-12-0

Molecular Formula

C16H21Cl3O3

Molecular Weight

367.7 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C16H21Cl3O3/c1-4-11(5-10(2)3)8-22-16(20)9-21-15-7-13(18)12(17)6-14(15)19/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

FSXCVPNYCBTUSM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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